molecular formula C16H13FN2O2S B2787418 N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide CAS No. 862827-82-5

N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

Cat. No.: B2787418
CAS No.: 862827-82-5
M. Wt: 316.35
InChI Key: SPZFGQHPVLHQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a synthetic compound featuring a benzothiazolone core linked to a propanamide chain substituted with a 2-fluorophenyl group. This structure combines a thiazole ring (with a ketone oxygen) and a fluorinated aromatic moiety, which are pharmacologically significant motifs. Key spectral data include:

  • 13C NMR (DMSO): Peaks at δ 169.67 (carbonyl), 169.18 (thiazolone carbonyl), and aromatic carbons (δ 123–142 ppm) .
  • HRMS: [M + H]+ calculated as 367.0723 (C17H13F3N2O2S), matching experimental results .
    The compound is synthesized via coupling reactions, yielding a white solid (34% yield) after purification with acetonitrile .

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-11-5-1-2-6-12(11)18-15(20)9-10-19-13-7-3-4-8-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZFGQHPVLHQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

The compound's molecular formula is C24H18FN5O2S2C_{24}H_{18}FN_5O_2S_2 with a molecular weight of approximately 491.56 g/mol. Its structure features a thiazole ring and a fluorophenyl group, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways .

Compound Activity IC50 (μM)
Benzothiazole Derivative AAntibacterial25.4
Benzothiazole Derivative BAntifungal30.7

Anti-Cancer Properties

This compound has shown promise in anti-cancer research. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cells such as A431 and A549, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study:
A study on similar benzothiazole derivatives revealed that compound B7 significantly inhibited cancer cell proliferation at concentrations of 1-4 μM, showcasing its potential as an anti-tumor agent .

Anti-inflammatory Effects

Compounds within this chemical class have also been evaluated for their anti-inflammatory properties. For example, certain thiazole derivatives have been reported to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation in model systems .

While the exact mechanism of action for this compound remains partially elucidated, it is believed to involve:

  • Inhibition of specific enzymes associated with microbial metabolism.
  • Disruption of cancer cell signaling pathways leading to apoptosis.
  • Modulation of inflammatory pathways through cytokine regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities (propanamide backbone, heterocyclic cores) but differ in substituents, leading to variations in bioactivity, solubility, and synthetic efficiency:

Compound Core Structure Key Substituents Yield Biological Activity
N-(2-Fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide Benzothiazolone 2-Fluorophenyl 34% Dopamine D2 receptor antagonism
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide Benzoxazolinone 4-Trifluoromethylphenyl 43% Immunoproteasome inhibition (β1i: 18%, β5i: 10%)
N-(4-Sulfamoylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazolinone 4-Sulfamoylphenyl 78% Antimicrobial potential (unpublished)
N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide Benzoxazolinone-hydrazide 2-Chloro-5-nitrobenzylidene 82% Antifungal/antibacterial activity
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(sulfamoylmethyl)benzyl)propanamide Diazirine-propanamide Sulfamoylmethylbenzyl 16% Photoaffinity labeling probe

Key Comparative Insights

Core Heterocycle Impact: Benzothiazolone vs. Benzoxazolinone: Replacing the thiazole sulfur with oxygen (benzoxazolinone) reduces steric bulk and alters electronic properties, affecting target binding. For example, benzoxazolinone derivatives show immunoproteasome inhibition (β1i/β5i), whereas the thiazolone variant targets dopamine receptors . Hydrazide Derivatives: Adding hydrazide moieties (e.g., compound 17 in ) enhances antimicrobial activity but reduces solubility compared to the parent propanamide.

Substituent Effects: Fluorine vs. Sulfonamide Groups: The sulfamoylphenyl substituent (compound 4 ) increases polarity and hydrogen-bonding capacity, likely improving water solubility but reducing membrane permeability.

Synthetic Efficiency: Yields vary significantly: The target compound (34%) is less efficiently synthesized than benzoxazolinone derivatives (43–82%) , possibly due to challenges in coupling fluorinated aromatic amines.

Biological Activity: Dopamine D2 Antagonism: The target compound’s thiazolone core and fluorophenyl group are critical for non-basic, selective D2 receptor binding, distinguishing it from basic antagonists . Immunoproteasome Inhibition: Benzoxazolinone derivatives (e.g., compound 3 ) exhibit moderate β1i/β5i inhibition, suggesting heterocycle-dependent activity.

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound 13C NMR (δ ppm) HRMS [M + H]+
This compound 169.67 (C=O), 169.18 (thiazolone), 123–142 (Ar) 367.0723 (calc), 367.0724 (exp)
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide 169.92 (C=O), 164.49 (oxazolinone), 124–145 (Ar) 365.1108 (calc), 365.1109 (exp)

Q & A

Q. What are the key steps for synthesizing N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the benzothiazolone core via cyclization of 2-aminothiophenol derivatives under acidic or basic conditions.
  • Step 2: Coupling the benzothiazolone moiety with a fluorophenyl-propanamide precursor using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Optimization:
    • Temperature: Maintain 0–5°C during coupling to minimize side reactions.
    • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ACN/water) to achieve >95% purity .
    • Yield Improvement: Pre-activate carboxyl groups with DMF as a co-solvent to enhance coupling efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the benzothiazolone carbonyl (δ ~168–170 ppm). Split signals in the propanamide chain (δ ~2.5–3.5 ppm) indicate conformational flexibility .
  • HRMS: Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₂F₃N₂O₂S: 367.0723; observed: 367.0724) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, particularly between the amide and benzothiazolone moieties .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence biological activity compared to other halogenated analogs?

Methodological Answer: A comparative analysis of structurally similar compounds reveals:

CompoundSubstituentBiological Activity (IC₅₀)Key Differentiation
N-(4-fluorophenyl) analogPara-fluorophenylAnticancer: 12 µMReduced steric hindrance enhances target binding
N-(3-chlorophenyl) analogChlorophenylAntimicrobial: 8 µMHigher electronegativity alters pharmacokinetics
Target compound 2-fluorophenyl Anticonvulsant: 30 mg/kg Ortho-substitution improves blood-brain barrier penetration

Key Insight: The ortho-fluorine position induces unique electronic effects (σ-para directing) and steric constraints, modulating receptor affinity and metabolic stability .

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer: Contradictions often arise from:

  • Pharmacokinetic Variability: Use LC-MS to quantify plasma/tissue concentrations and correlate with efficacy .
  • Metabolite Interference: Perform metabolite profiling (e.g., CYP450 assays) to identify active/inactive derivatives .
  • Study Design: Standardize in vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., maximal electroshock seizure tests) to align endpoints .

Example: A derivative showed 18% β1i inhibition in vitro but no in vivo anticonvulsant activity due to rapid glucuronidation .

Q. What strategies guide the design of potent derivatives via structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Scanning: Replace the 2-fluorophenyl group with bioisosteres (e.g., trifluoromethyl, thiophene) to balance lipophilicity and target engagement .
  • Scaffold Hopping: Integrate triazole or pyrazole rings to exploit π-π stacking with enzymatic pockets .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes with the benzothiazolone core interacting with catalytic lysine residues .

Validation: Derivatives with extended alkyl chains (e.g., hexyl linkers) showed 4-fold higher potency due to enhanced hydrophobic interactions .

Q. How can researchers address low aqueous solubility during formulation?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride salts via HCl gas treatment in anhydrous ether .
  • Nanoformulation: Use PEGylated liposomes (particle size ~100 nm) to improve bioavailability; confirm stability via dynamic light scattering (DLS) .
  • Co-solvent Systems: Optimize DMSO/water ratios (≤10% DMSO) for in vitro assays to avoid cytotoxicity artifacts .

Data Contradiction Analysis Example:
A study reported conflicting IC₅₀ values (8 µM vs. 25 µM) for antimicrobial activity. Further investigation revealed:

  • Assay Variability: Differences in bacterial strain (Gram-positive vs. Gram-negative) and inoculum size.
  • Solution: Standardize CLSI guidelines and use checkerboard assays to assess synergism with existing antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.